molecular formula C5H9NO3 B121284 1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid CAS No. 153610-74-3

1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid

Cat. No.: B121284
CAS No.: 153610-74-3
M. Wt: 131.13 g/mol
InChI Key: ZPCQSJYTXRPREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (ACHC) is an amino acid derivative that has been studied for its potential therapeutic applications. It is a cyclic analogue of glycine, which is an important neurotransmitter in the central nervous system. ACHC has been shown to have unique biochemical and physiological effects that make it an interesting candidate for further research.

Mechanism of Action

The mechanism of action of 1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid is not fully understood, but it is thought to involve modulation of the activity of various receptors and enzymes. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. This compound has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In neuroscience, this compound has been shown to have neuroprotective effects and to modulate the activity of the NMDA receptor. In oncology, this compound has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In immunology, this compound has been shown to modulate the activity of immune cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It also has unique biochemical and physiological effects that make it an interesting candidate for further research. However, there are some limitations to its use in lab experiments. This compound is relatively expensive compared to other amino acid derivatives, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on 1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid. In neuroscience, further research could focus on the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. In oncology, further research could focus on the mechanisms of action of this compound and its potential use in combination with chemotherapy. In immunology, further research could focus on the anti-inflammatory effects of this compound and its potential use in the treatment of autoimmune diseases.

Synthesis Methods

1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid can be synthesized using a variety of methods, including the Strecker synthesis and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting nitrile. The Curtius rearrangement involves the reaction of an acyl azide with a nucleophile, followed by rearrangement to form the cyclic this compound molecule.

Scientific Research Applications

1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic Acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. In oncology, this compound has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In immunology, this compound has been shown to modulate the activity of immune cells and to have anti-inflammatory effects.

Properties

IUPAC Name

1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCQSJYTXRPREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401322
Record name Cyclopropanecarboxylicacid, 1-amino-2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153610-74-3
Record name Cyclopropanecarboxylicacid, 1-amino-2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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